

A Comprehensive Technical Guide to the Thermal Properties of Atmospheric Pinic Acid

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Compound of Interest

Compound Name: Pinic acid

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Introduction

Pinic acid ($C_9H_{14}O_4$), a dicarboxylic acid, is a significant secondary organic aerosol (SOA) component in the Earth's atmosphere. It is primarily formed from the atmospheric oxidation of monoterpenes, such as α -pinene and β -pinene, which are emitted in large quantities from terrestrial vegetation. The presence and physical state of **pinic acid** in atmospheric aerosols have profound implications for climate and air quality, influencing cloud condensation nuclei (CCN) activity and aerosol-radiation interactions. A thorough understanding of its thermal properties is therefore crucial for accurately modeling its atmospheric lifecycle and impact. This technical guide provides an in-depth overview of the core thermal properties of **pinic acid**, detailed experimental protocols for their measurement, and a summary of its atmospheric formation and degradation pathways.

Core Thermal Properties of Pinic Acid

The thermal properties of **pinic acid** dictate its phase state, volatility, and persistence in the atmosphere. This section summarizes the key quantitative data available in the literature.

Tabulated Thermal Properties

The following tables provide a consolidated view of the experimentally determined and calculated thermal properties of **pinic acid**.

Table 1: Thermodynamic Properties of cis-Pinic Acid

Property	Value	Units	Notes
Molecular Formula	C ₉ H ₁₄ O ₄	-	
Molar Mass	186.20	g/mol	
Melting Point	364.32	K	For cis-pinic acid.[1][2]
Boiling Point	362.7 ± 15.0	°C at 760 mmHg	Calculated value.
Enthalpy of Fusion (ΔH _{fus})	14.75	kJ/mol	For cis-norpinic acid, a related compound. A specific value for pinic acid is not readily available, but this provides an estimate. [1]
Enthalpy of Sublimation (ΔH _{sub})	83 ± 5	kJ/mol	[3]
Vapor Pressure	log(p _o /Pa) = -5691.7 K/T + 14.73	-	Over the temperature range 290-323 K.
Specific Heat Capacity (C _p)	189.9	J/(mol·K)	[4]
Standard Enthalpy of Formation (ΔH _f °)	-748.5	kJ/mol	For the related compound cis-DL-Pinonic acid; a value for pinic acid is not readily available but this can serve as a proxy.[5]

Table 2: Vapor Pressure of Pinic Acid at Different Temperatures

Temperature (K)	Vapor Pressure (Pa)
290	1.15×10^{-4}
300	1.11×10^{-3}
310	8.53×10^{-3}
320	5.49×10^{-2}
323	8.32×10^{-2}

Note: Vapor pressures were calculated using the Antoine equation provided in Table 1.

Experimental Protocols

The determination of the thermal properties of **pinic acid** relies on sophisticated analytical techniques. This section details the methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine properties such as melting point and enthalpy of fusion.

Methodology for **Pinic Acid** Analysis:

- **Sample Preparation:** A small, accurately weighed sample of pure **pinic acid** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The DSC instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidation.
- **Temperature Program:** The analysis typically involves a controlled heating and cooling cycle. A common procedure is:
 - Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

- Ramp the temperature up to a point well above the melting temperature (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).
- Hold the sample at the high temperature for a few minutes to ensure complete melting.
- Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
- A second heating ramp is often performed to study the behavior of the sample after a defined thermal history.
- Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Tandem Differential Mobility Analysis (TDMA)

Tandem Differential Mobility Analysis is a powerful technique for measuring the volatility of aerosol particles, from which vapor pressure can be derived.

Methodology for **Pinic Acid** Vapor Pressure Measurement:

- Aerosol Generation: An aerosol of **pinic acid** is generated, typically by atomizing a dilute solution of **pinic acid** in a suitable solvent (e.g., water or methanol) and then drying the droplets to leave solid particles.
- Size Selection: The first Differential Mobility Analyzer (DMA1) is used to select a monodisperse aerosol population of a specific electrical mobility diameter.
- Volatilization: The size-selected aerosol is then passed through a heated tube or a thermodenuder, where the particles are exposed to a controlled, elevated temperature for a specific residence time. This causes the **pinic acid** to evaporate from the particle phase.
- Size Measurement: The second Differential Mobility Analyzer (DMA2), coupled with a Condensation Particle Counter (CPC), is used to measure the size distribution of the aerosol after the heating step.

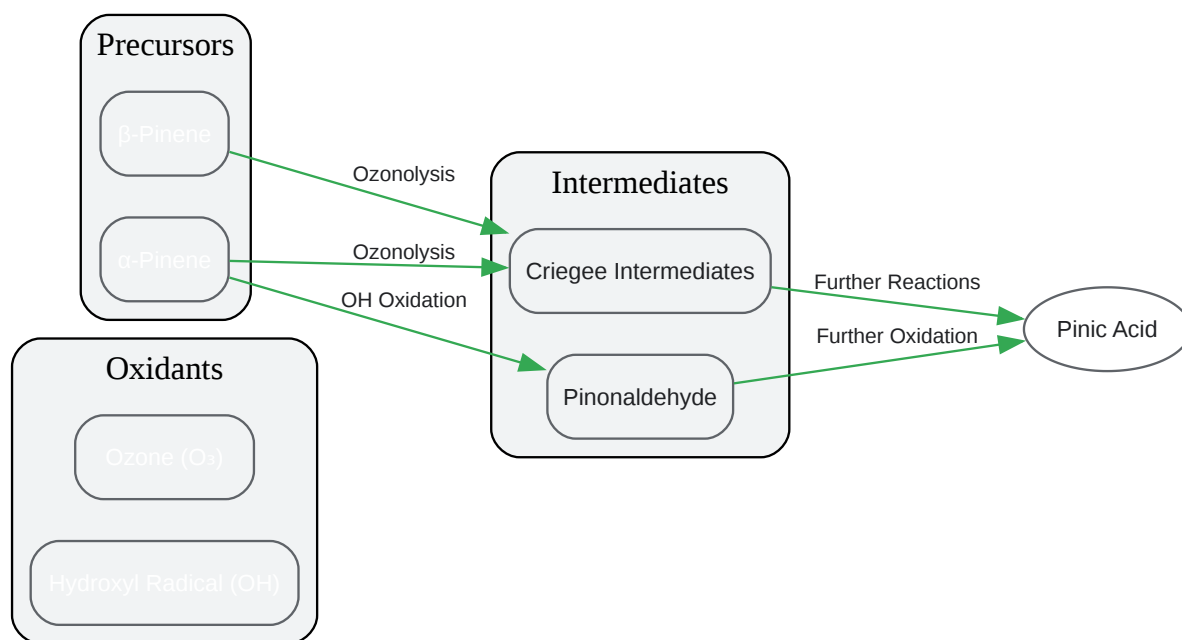
- **Data Analysis:** The change in the mobility diameter of the particles is used to calculate the mass loss due to evaporation. By performing experiments at different temperatures and residence times, the evaporation rate can be determined. The vapor pressure is then calculated from the evaporation rate using kinetic models of mass transfer.[6]

Atmospheric Signaling Pathways and Logical Relationships

The formation and degradation of **pinic acid** in the atmosphere involve complex chemical pathways. The following diagrams, generated using Graphviz, illustrate these key processes.

Atmospheric Formation of Pinic Acid

Pinic acid is primarily formed in the atmosphere through the oxidation of α -pinene and β -pinene. The initial reaction is typically with ozone (O_3) or the hydroxyl radical (OH).

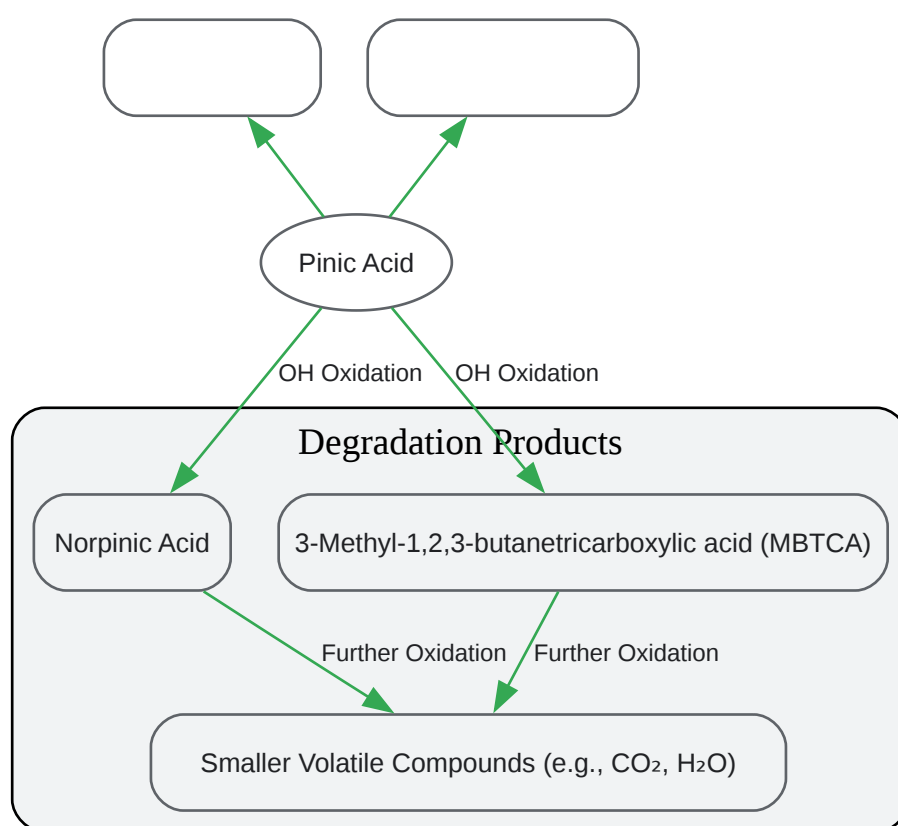


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Caption: Atmospheric formation pathways of **pinic acid** from monoterpene precursors.

Atmospheric Degradation of Pinic Acid

Once formed, **pinic acid** can undergo further degradation in the atmosphere, primarily through reaction with hydroxyl radicals. This can lead to the formation of smaller, more volatile compounds or higher-generation, more oxidized products.



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Caption: Key degradation pathways of atmospheric **pinic acid**.

Conclusion

This technical guide has provided a detailed overview of the thermal properties of atmospheric **pinic acid**, a critical component of secondary organic aerosols. The tabulated data on its thermodynamic properties, coupled with the outlined experimental protocols for their determination, offer a valuable resource for researchers in atmospheric science, environmental chemistry, and related fields. The visualization of its atmospheric formation and degradation pathways further elucidates its role in atmospheric processes. A comprehensive understanding of these properties is essential for improving climate and air quality models and for developing

effective strategies to mitigate the impacts of atmospheric aerosols. Further research is needed to refine some of the less-constrained parameters, such as the standard enthalpy of formation and the specific products of thermal decomposition, to enhance the accuracy of atmospheric models.

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